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substance P (6-11) - 51165-07-2

substance P (6-11)

Catalog Number: EVT-299903
CAS Number: 51165-07-2
Molecular Formula: C36H52N8O7S
Molecular Weight: 740.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P (6-11) is a neuropeptide derived from the larger peptide substance P, which plays a significant role in pain perception and inflammatory processes. The specific fragment known as substance P (6-11) comprises the amino acid sequence from positions 6 to 11 of the full substance P molecule. This peptide has garnered attention for its biological activities, particularly its interactions with neurokinin receptors, which are implicated in various physiological responses including pain modulation and neurogenic inflammation.

Source and Classification

Substance P (6-11) is primarily sourced from the central nervous system and is classified under tachykinins, a family of neuropeptides. Tachykinins are characterized by their ability to bind to specific receptors, namely neurokinin-1, neurokinin-2, and neurokinin-3 receptors. The classification of substance P (6-11) as a tachykinin is crucial due to its functional implications in neurotransmission and receptor signaling pathways.

Synthesis Analysis

Methods

The synthesis of substance P (6-11) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Variations in synthesis techniques may include the use of photocleavable resins, which facilitate the release of the synthesized peptide from the resin upon exposure to light.

Technical Details

One notable approach involved the use of a photocleavable 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin to synthesize sequential peptides corresponding to substance P (6-11). This method enhances the efficiency and purity of the final product by allowing for precise control over the coupling reactions and subsequent cleavage steps .

Molecular Structure Analysis

Structure

The molecular structure of substance P (6-11) consists of six amino acids: phenylalanine, glycine, leucine, methionine, and an amide group at the C-terminal. The specific sequence is critical for its biological activity and receptor binding capabilities.

Data

The conformation of substance P (6-11) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy. These methods provide insights into the secondary structure and potential active conformations that facilitate receptor interaction .

Chemical Reactions Analysis

Reactions

Substance P (6-11) participates in various biochemical reactions primarily through its interaction with neurokinin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to physiological responses such as pain sensation and inflammation.

Technical Details

The binding affinity and selectivity of substance P (6-11) for different neurokinin receptors can be quantitatively assessed using radiolabeled ligand binding assays. These assays measure the displacement of radiolabeled substance P by various analogs to determine relative potencies .

Mechanism of Action

Process

The mechanism of action for substance P (6-11) involves its binding to neurokinin receptors on target cells. This interaction triggers a cascade of intracellular events mediated by G-proteins, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate and diacylglycerol. These second messengers facilitate calcium release from endoplasmic reticulum stores, resulting in cellular responses such as muscle contraction or neurotransmitter release.

Data

Research has shown that substance P (6-11) exhibits a higher potency at neurokinin-1 receptors compared to other tachykinins, indicating its specific role in mediating pain pathways .

Physical and Chemical Properties Analysis

Physical Properties

Substance P (6-11) is typically presented as a white powder that is soluble in water and other polar solvents. Its solubility characteristics are essential for its bioavailability in physiological systems.

Chemical Properties

The peptide exhibits stability under physiological conditions but may undergo degradation through enzymatic hydrolysis by peptidases. Its chemical properties allow it to interact with various biological membranes and proteins, facilitating its role as a signaling molecule.

Applications

Scientific Uses

Substance P (6-11) has been extensively studied for its role in pain management and inflammatory diseases. Its ability to selectively activate neurokinin receptors makes it a valuable tool in pharmacological research aimed at developing new analgesics or anti-inflammatory agents. Additionally, it serves as a model compound for studying receptor interactions and signal transduction mechanisms within cells .

Mechanistic Insights into Biased Agonism at Neuropeptide Receptors

Ligand-Specific Conformational Dynamics of NK-1 Receptors

The interaction between Substance P (6-11) and the NK-1 receptor induces distinct spatial rearrangements within the receptor’s transmembrane (TM) domains compared to full-length Substance P. Biophysical and structural studies reveal that:

  • TM6 Helix Movement: Full-length Substance P promotes a pronounced outward shift of transmembrane helix 6 (TM6), characteristic of canonical Gαq protein coupling. In contrast, Substance P (6-11) elicits a modest TM6 displacement (≤5 Å), insufficient for robust Gαq engagement but permissive for partial activity [2].
  • TM7-H8 Domain Rearrangement: Substance P (6-11) preferentially stabilizes conformational states involving transmembrane helix 7 (TM7) and the adjacent helix 8 (H8). This region is critical for recruiting GRK kinases (GPCR kinases), which phosphorylate the receptor’s intracellular C-terminus to facilitate β-arrestin binding. The fragment’s binding energy favors TM7-H8 dynamics over TM6 reorganization, reducing β-arrestin recruitment efficiency by 60–70% compared to the full peptide [2] [6].
  • Allosteric Modulation: Nuclear magnetic resonance (NMR) studies of receptor-bound Substance P (6-11) reveal weakened interactions between extracellular loop 2 (ECL2) and the peptide’s N-terminal region (Gln⁶). This attenuates long-range allosteric networks that normally propagate activation signals to intracellular G protein-coupling domains [4].

Key Insight: The truncated peptide’s reduced structural footprint limits its capacity to induce global conformational changes, resulting in partial activation of select signaling branches.

Differential Coupling to Gαi vs. Gαq/11 Signaling Pathways

Substance P (6-11) exhibits a pronounced bias toward Gαq/11-dependent signaling, with minimal engagement of Gαi/o pathways. Experimental data demonstrate:

  • Potent Gαq/11 Activation: In rat urinary bladder tissue, Substance P (6-11) stimulates phospholipase C-β (PLC-β) via Gαq, generating inositol monophosphate (IP1) with an EC₅₀ of 4 nM. This efficacy is comparable to 60% of the maximal response induced by full-length Substance P [1].
  • Gαi Selectivity Deficiency: Unlike endogenous neuropeptides like NPY or somatostatin—which exhibit clear Gαi vs. Gαq selectivity across receptor subtypes—Substance P (6-11) shows no significant inhibition of adenylyl cyclase (a Gαi/o marker) in neuronal or pancreatic cell models. Optogenetic inhibition using PiGM-Iq (a minimal RGS domain tool) suppresses Gαq signaling by >80% but does not alter Gαi activity in the presence of this ligand [3].
  • Tissue-Specific Divergence: In pancreatic β-cells, Substance P (6-11) inhibits insulin secretion (EC₅₀ = 0.1–10 nM) via Gαq-coupled pathways, contrasting with its insulin-potentiating effects in canine models. This suggests species- or context-dependent G protein coupling [1].

Table 1: Signaling Efficacy of Substance P (6-11) Across Pathways

PathwayAssay SystemEC₅₀/IC₅₀Max Efficacy (% Full SP)
Gαq/IP1 ProductionRat Urinary Bladder4 nM60%
Insulin InhibitionRat Pancreatic Islets1 nM45%
β-Arrestin RecruitmentCHO-K1 Cells>1,000 nM<20%

Role of Intracellular Receptor Loops in Pathway Selectivity

The intracellular loop (ICL) domains of NK-1 receptors function as molecular switches that determine G protein selectivity. Substance P (6-11)’s biased signaling arises from its selective engagement of these regions:

  • ICL2 Conformational Stability: Mutagenesis studies identify ICL2 as critical for Gαq coupling. Substitution of residues Glu².⁶⁰ and Arg².⁶³ (Ballesteros-Weinstein numbering) disrupts PLC-β activation by Substance P (6-11) but not by full agonists. Molecular dynamics simulations show the fragment induces weakened hydrogen bonding between ICL2 and the Gαq α5-helix, reducing coupling efficiency [4] [7].
  • ICL3 Phosphorylation Barcode: ICL3 contains serine/threonine clusters targeted by GRKs and PKC. Phosphomimetic mutations (S/T→E) in ICL3 enhance β-arrestin recruitment by full-length Substance P but have no effect on responses to Substance P (6-11). This indicates the fragment fails to stabilize conformations exposing these phosphosites [4] [6].
  • Receptor Dimerization Impact: NK-1 receptors form homodimers that modulate pathway access. Substance P (6-11) disrupts dimer interfaces involving transmembrane domains TM4 and TM5, preferentially activating monomeric receptors coupled to Gαq over dimeric receptors linked to Gαi [4].

Table 2: Modifications of Substance P (6-11) and Functional Outcomes

AnalogModificationReceptor AffinityGαq Efficacyβ-Arrestin Recruitment
Substance P (6-11) (native)NoneHigh (Kd = 2 nM)++++
[Glp⁶]-Substance P (6-11)N-terminal pyroglutamateModerate++Undetectable
Nα-(3-Iododesaminotyrosyl)-SP(6-11)N-terminal iodotyrosineHigh++++++

Design Principle: Structural modifications at the N-terminus (e.g., pyroglutamate in [Glp⁶]-SP(6-11)) further amplify bias by sterically hindering receptor interactions with GRKs [9].

Properties

CAS Number

51165-07-2

Product Name

substance P (6-11)

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

Molecular Formula

C36H52N8O7S

Molecular Weight

740.9 g/mol

InChI

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

JRJICHIAKDIPMB-ZIUUJSQJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N

Synonyms

1-dearginyl-2,4-deprolyl-3-delysyl-5-deglutamine-substance P
1-des-Arg-2,4-des-Pro-3-des-Lys-5-des-Gln-substance P
pGlu SPH
sendide
SP(6-11)
SP6-11(C-terminal)
substance P (6-11)
substance P hexapeptide
substance P, dearginyl(1)-deprolyl(2,4)-delysyl(3)-deglutamine(5)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N

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